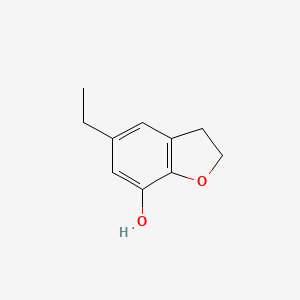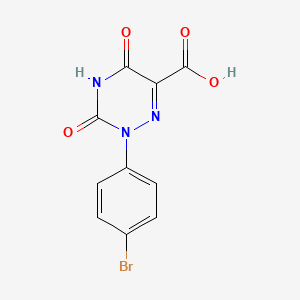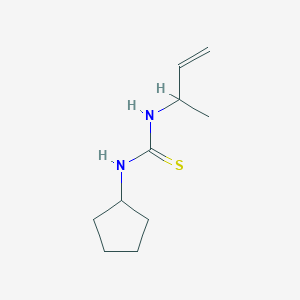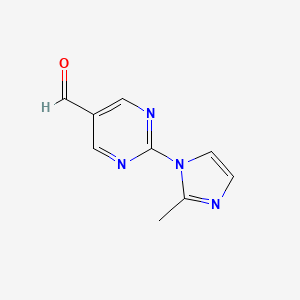
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . It is a cyclobutane derivative with a cyano group and a hydroxy group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyano-substituted precursor with a hydroxy-substituted cyclobutane derivative . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-Cyano-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyano-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyano-3-hydroxycyclopentane-1-carboxylic acid
- 1-Cyano-3-hydroxycyclohexane-1-carboxylic acid
- 1-Cyano-3-hydroxycycloheptane-1-carboxylic acid
Uniqueness
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutane ring can influence its reactivity and interactions with other molecules, making it a compound of particular interest in various research fields .
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3-6(5(9)10)1-4(8)2-6/h4,8H,1-2H2,(H,9,10) |
Clave InChI |
VZVJRFVNRGYYKL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C#N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


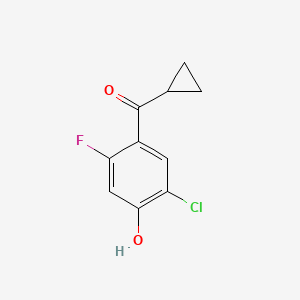
amine](/img/structure/B13306591.png)
![(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
![methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13306600.png)
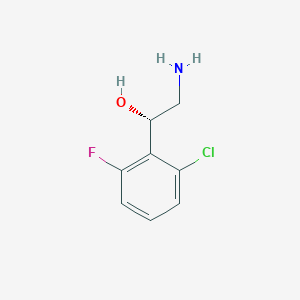
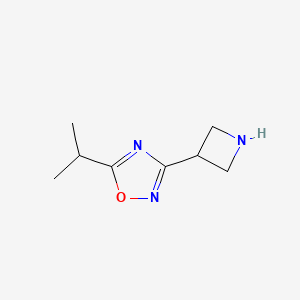
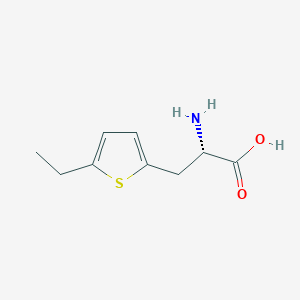
![4-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13306618.png)
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol](/img/structure/B13306626.png)
